REACTION_CXSMILES
|
[Cl:1][O-].[Na+].[CH2:4]([C:6]1[NH:7][C:8]([CH2:13][OH:14])=[C:9](CO)[N:10]=1)[CH3:5].C(=O)=O>O>[CH2:4]([C:6]1[NH:7][C:8]([CH2:13][OH:14])=[C:9]([Cl:1])[N:10]=1)[CH3:5] |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
2-ethyl-4,5-bis(hydroxymethyl) imidazole
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC(=C(N1)CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwisely added to a solution
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
further followed by evaporation to dryness under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting solid was extracted with ethanol
|
Type
|
CUSTOM
|
Details
|
the extract was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting solid product was extracted with acetone
|
Type
|
CUSTOM
|
Details
|
1.48 Grams of the starting 2-ethyl-4,5-bis(hydroxymethyl) imidazole was recovered as an extraction residue
|
Type
|
CONCENTRATION
|
Details
|
the extract was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(=C(N1)Cl)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |